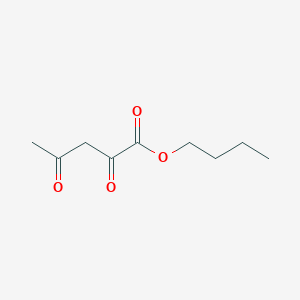

butyl 2,4-dioxopentanoate

Description

Structure

3D Structure

Properties

CAS No. |

10153-83-0 |

|---|---|

Molecular Formula |

C9H14O4 |

Molecular Weight |

186.2 g/mol |

IUPAC Name |

butyl 2,4-dioxopentanoate |

InChI |

InChI=1S/C9H14O4/c1-3-4-5-13-9(12)8(11)6-7(2)10/h3-6H2,1-2H3 |

InChI Key |

FOMYYQMPVKGWON-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C(=O)CC(=O)C |

Canonical SMILES |

CCCCOC(=O)C(=O)CC(=O)C |

Other CAS No. |

10153-83-0 |

Origin of Product |

United States |

Methodologies for the Synthesis of Butyl 2,4 Dioxopentanoate and Its Alkyl Analogs

Classical Condensation Strategies for 2,4-Dioxopentanoate Ester Formation

The Claisen condensation and its variations represent the cornerstone of β-keto ester synthesis and have been effectively adapted for the production of 2,4-dioxopentanoate esters. wikipedia.orgnumberanalytics.com This reaction involves the coupling of an ester with another carbonyl compound in the presence of a strong base. geeksforgeeks.org

The synthesis of alkyl 2,4-dioxopentanoates is a classic example of a mixed or crossed Claisen condensation. uomustansiriyah.edu.iq This reaction typically involves the condensation between a dialkyl oxalate (B1200264), such as diethyl oxalate, and a simple ketone, like acetone (B3395972). uomustansiriyah.edu.iq The process is facilitated by a strong base, which deprotonates the α-carbon of the ketone to form a nucleophilic enolate. geeksforgeeks.orgmasterorganicchemistry.com This enolate then attacks one of the electrophilic carbonyl carbons of the oxalate ester. Subsequent elimination of an alkoxide leaving group yields the final β,δ-diketo ester. wikipedia.orgmasterorganicchemistry.com

A standard laboratory procedure for the ethyl analog, ethyl 2,4-dioxopentanoate, involves the dropwise addition of a mixture of diethyl oxalate and acetone to a solution of sodium methoxide (B1231860) in anhydrous ethanol (B145695).

Table 1: Typical Parameters for Claisen Condensation to form Ethyl 2,4-Dioxopentanoate

| Parameter | Value | Source |

|---|---|---|

| Reactants | Diethyl Oxalate, Acetone | |

| Catalyst/Base | Sodium Methoxide (20-30 mol%) | |

| Solvent | Anhydrous Ethanol | |

| Temperature | 40–45°C |

| Yield | 70–81% | |

Specific optimized conditions for the direct synthesis of butyl 2,4-dioxopentanoate are less commonly reported than for its ethyl counterpart. However, the synthesis can be achieved through several logical routes derived from classical methods. One approach is the direct Claisen-type condensation of dibutyl oxalate with acetone, using a suitable base like sodium butoxide in butanol.

Alternatively, a common industrial strategy for producing specialty esters is through transesterification. This compound can be synthesized by the acid- or base-catalyzed transesterification of a more readily available analog, such as ethyl 2,4-dioxopentanoate, with butanol. rsc.org This process involves heating the ethyl ester with an excess of butanol in the presence of a catalyst. The equilibrium is typically driven towards the product by removing the ethanol byproduct through distillation.

A related compound, butyl 4-oxopentanoate, is produced via the esterification of levulinic acid with butanol, often using an acid catalyst like sulfuric acid at temperatures between 100-150°C, achieving yields over 85%. atamanchemicals.com While this produces a γ-keto ester, similar esterification principles would apply to a precursor acid of this compound.

Adaptations of the Claisen Condensation for Alkyl 2,4-Dioxopentanoates

Contemporary Catalytic Approaches in Dioxopentanoate Ester Synthesis

Modern synthetic chemistry has introduced a range of catalytic systems that offer improvements in selectivity, reaction conditions, and substrate scope over classical methods.

While classical Claisen condensations rely on stoichiometric amounts of strong bases, modern base-catalyzed systems aim to use catalytic quantities of a base to improve efficiency and sustainability. rsc.org

Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a powerful tool in ester synthesis. nih.gov For reactions involving 2,4-diketoesters, organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,1,3,3-tetramethylguanidine (B143053) (TMG) have proven effective. acs.org For instance, the reaction between ethyl 2,4-dioxopentanoate and phenyl azide (B81097) using DBU as a catalyst can produce 1,2,3-triazoles with high yield and regioselectivity. acs.org This demonstrates the utility of 2,4-dioxopentanoates as versatile synthons in organocatalytic cycloaddition reactions. acs.org N-heterocyclic carbenes (NHCs) have also been developed as effective organocatalysts for the synthesis of esters from aldehydes and alcohols under mild conditions. nih.gov

Table 2: Organocatalytic Cycloaddition of Ethyl 2,4-Dioxopentanoate

| Parameter | Value | Source |

|---|---|---|

| Reactants | Ethyl 2,4-dioxopentanoate, Phenyl Azide | acs.org |

| Catalyst | DBU (20 mol%) | acs.org |

| Solvent | DMSO | acs.org |

| Temperature | Room Temperature | acs.org |

| Reaction Time | 3 hours | acs.org |

| Product | 1,2,3-Triazole | acs.org |

| Yield | 80% | acs.org |

Transition metal catalysis offers unique pathways for the formation and functionalization of complex organic molecules, including esters and diketones. nih.govmdpi.com While direct synthesis of this compound via these methods is not extensively documented, related transformations highlight the potential of this approach. For example, molybdenum(VI) dichloride dioxide has been used to catalyze the condensation of aldehydes with ethyl diazoacetate to yield β-keto esters. organic-chemistry.org Similarly, NbCl₅ has been employed for the same transformation under mild conditions. organic-chemistry.org

Ruthenium-catalyzed C-H silylation has been used to prepare aryne precursors, showcasing the power of transition metals to activate otherwise inert C-H bonds. diva-portal.org Such strategies could potentially be adapted for the synthesis or functionalization of dioxopentanoate structures. The broad utility of transition metals in mediating the synthesis of heterocyclic compounds often involves intermediates or starting materials with diketone or keto-ester functionalities. mdpi.com

Base-Catalyzed and Organocatalytic Systems

Advanced Synthetic Techniques for Enhanced Yield and Selectivity

To overcome the limitations of traditional methods, several advanced synthetic techniques have been developed. One-pot, multi-component reactions offer a significant improvement in efficiency by combining several synthetic steps into a single operation without isolating intermediates. The reaction of methyl 2,4-dioxopentanoate with 2,6-dimethylphenyl isocyanide and acetylenic esters to form functionalized pyridines is a prime example of such a process. thieme-connect.comthieme-connect.comthieme-connect.com

Variations on classical named reactions have also expanded the synthetic toolkit. A modified Blaise reaction, for instance, has been developed for the synthesis of 3,5-dioxopentanoates and δ-keto β-amino β,γ-unsaturated esters from α-cyano ketones and ethyl bromoacetate. researchgate.netthieme-connect.com This conceptually new approach demonstrates how intermediates can be selectively hydrolyzed under different conditions to yield either 1,3-diketones or 3-amino enones. thieme-connect.com

Photochemical reactions, such as the de Mayo reaction, represent another advanced technique. This involves the [2+2] photocycloaddition of an enolized 1,3-diketone to an alkene, followed by a retro-aldol reaction to yield a 1,5-dicarbonyl compound. cdnsciencepub.com The photoaddition of methyl 2,4-dioxopentanoate to terpinolene (B10128) has been studied, leading to the synthesis of complex carbocyclic frameworks like α-chamigrene. acs.orgresearchgate.net

Finally, the use of advanced analytical techniques such as Gas Chromatography (GC) is crucial for monitoring reaction progress and optimizing conditions to enhance yield and selectivity in complex syntheses. google.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as dramatically reduced reaction times, cleaner reaction profiles, and often higher yields compared to conventional heating methods. oatext.comnih.gov This technology utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. nih.gov

While direct microwave-assisted synthesis of this compound is not extensively documented in dedicated studies, the principles have been successfully applied to closely related structures and precursor molecules, demonstrating the viability of this approach. For instance, microwave irradiation is effectively used to optimize reaction times and improve yields in syntheses involving pentane-2,4-dione, a key structural component of the target molecule. researchgate.net Microwave-assisted methods have been developed for aldol-condensations to produce 4-oxo-2-butenoic acids and for the ring closure of thioamido alcohols, showcasing the broad applicability of this technique for dicarbonyl compounds and their derivatives. beilstein-journals.orgrsc.org These syntheses benefit from short reaction times, often minutes instead of hours, and frequently proceed under solvent-free conditions, enhancing their green chemistry profile. nih.govbeilstein-journals.org

| Reaction Type | Reactants | Conditions | Time | Yield | Reference |

| Quinoxaline Synthesis | (Starting materials include pentane-2,4-dione derivatives) | Ethanol, 50 W (MW) | 20 min | Improved | researchgate.net |

| Tetrahydro-1,3-thiazepine Synthesis | N-thiobenzoylaminobutanol, PPSE | Solvent-free, 90 °C (MW) | 8 min | 73% | beilstein-journals.org |

| Benzotriazole Derivatization | 1-chloromethylbenzotriazole, o-toluidine | DMF, 180 W (MW) | 3 min 10 s | 89% | nih.gov |

| Thiazolidin-2,4-dione Synthesis | Thiourea, 2-chloroacetic acid | Water/HCl, 150 W (MW) | 15 min | N/A | farmaciajournal.com |

Continuous Flow Processing Considerations

Continuous flow chemistry represents a paradigm shift from traditional batch processing, particularly for industrial-scale synthesis. This methodology involves pumping reactants through a network of tubes or channels, where the reaction occurs. The key advantages include superior control over reaction parameters like temperature and pressure, enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and greater scalability and reproducibility. researchgate.net

For compounds structurally similar to this compound, such as tert-butyl 4-oxopentanoate, industrial production methods have increasingly incorporated continuous flow processes. These systems utilize automated reactors to ensure high, consistent product quality and purity while reducing reaction times and minimizing waste. Furthermore, continuous flow packed bed reactors have been successfully implemented for the biocatalytic reduction of β-keto esters, demonstrating excellent operational stability and achieving high space-time yields over extended periods. chemrxiv.org The development of a continuous-flow process for 2-ethylphenylhydrazine hydrochloride, which involves the in-situ generation of a diazonium salt intermediate, reduced the total residence time to under 31 minutes, highlighting the efficiency of this approach. researchgate.net These examples underscore the potential and established benefits of applying continuous flow processing to the synthesis of this compound and its analogs.

Derivatization Strategies for this compound

The chemical reactivity of this compound allows for selective modifications at its two primary functional regions: the butyl ester moiety and the pentane-2,4-dione core.

Functionalization of the Butyl Ester Moiety

The primary strategy for modifying the ester group in β-keto esters is transesterification. This reaction is particularly useful for converting readily available methyl or ethyl esters into different alkyl esters, such as the butyl ester, or for further modifying the butyl ester itself. rsc.org The transesterification of β-keto esters can be performed selectively in the presence of other ester types, likely proceeding through an enol or acylketene intermediate. rsc.org

This method obviates the need to first hydrolyze the ester to the corresponding carboxylic acid, a process which is often complicated by the instability and tendency of β-keto acids to decarboxylate. rsc.org Research has shown that reactions of methyl or phenyl acetoacetate (B1235776) with various alcohols, including n-butanol, proceed in good to excellent yields. rsc.org This indicates that the butyl group of this compound could be exchanged for other alkyl, aryl, or functionalized groups by reacting it with the desired alcohol under appropriate catalytic conditions.

| Substrate | Reactant Alcohol | Catalyst/Conditions | Outcome | Reference |

| Methyl acetoacetate | n-butanol | Not specified | Transesterification | rsc.org |

| Phenyl acetoacetate | n-butanol | Not specified | Faster than aliphatic β-keto esters | rsc.org |

| Methyl/Ethyl keto esters | tert-butyl alcohol | Not specified | Moderate yields | rsc.org |

| Methyl acetoacetate | Allyl alcohol | Not specified | Good to excellent yield | rsc.org |

Modification of the Pentane-2,4-dione Core

The pentane-2,4-dione core offers multiple sites for chemical modification, with the C3 carbon, positioned between the two carbonyl groups, being particularly reactive due to the acidity of its protons.

A common modification is C-alkylation at this C3 position. An efficient method involves the Finkelstein reaction, where a less reactive chloro derivative is converted to a more reactive iodo derivative in situ, followed by alkylation. researchgate.net This allows for the introduction of a wide variety of substituents onto the dicarbonyl backbone. The resulting 3-substituted pentane-2,4-diones are valuable intermediates in various fields. researchgate.netacs.org

Another significant derivatization pathway involves the reaction of the 1,3-dicarbonyl system with hydrazine (B178648) derivatives to form heterocyclic compounds. The condensation of substituted pentane-2,4-diones with arylhydrazines is a common method for synthesizing pyrazoles. csic.es While this reaction can sometimes lead to isomeric mixtures, it remains a cornerstone for creating these important heterocyclic structures. csic.es Furthermore, the dione (B5365651) core can participate in Mannich reactions, as demonstrated by the enantioselective reaction between pentane-2,4-dione and pyrazolinone ketimines to yield complex chiral molecules. nih.gov

| Reaction Type | Reagents | Position Modified | Product Type | Reference |

| C-Alkylation | Acetylacetone, Alkyl halides | C3 | 3-Alkyl-pentane-2,4-dione | researchgate.net |

| Heterocyclization | 3-(2-(4-bromophenyl)hydrazinylidene)pentane-2,4-dione, Arylhydrazine | Carbonyls | Pyrazole (B372694) derivative | csic.es |

| Mannich Reaction | Pentane-2,4-dione, Pyrazolinone ketimine | C3 | 4-Pyrazolyl-pentane-2,4-dione derivative | nih.gov |

| Dehydrogenative Functionalization | α-substituted β-keto esters, Indoles | β' position | β'-Indolyl-β-keto ester | acs.org |

Elucidating the Reaction Mechanisms and Chemical Transformations of Butyl 2,4 Dioxopentanoate

Tautomeric Equilibria in 1,3- and 1,5-Dicarbonyl Systems, Specific to Butyl 2,4-Dioxopentanoate

1,3-dicarbonyl compounds, such as this compound, are well-known for exhibiting keto-enol tautomerism, a form of structural isomerism. walisongo.ac.id This process involves the migration of a proton and the shifting of a double bond, resulting in two or more interconvertible isomers. walisongo.ac.idtgc.ac.in

Keto-Enol Tautomerism Dynamics

The equilibrium between the keto and enol forms is influenced by several factors, including the structure of the compound, solvent, and temperature. walisongo.ac.idresearchgate.net In the case of this compound, the presence of the ester group can affect the position of this equilibrium. The methoxy (B1213986) group in similar compounds has been shown to shift the equilibrium towards the keto form. walisongo.ac.id Generally, the enol form is stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group of the enol and the adjacent carbonyl oxygen, creating a stable six-membered ring. libretexts.org However, the ester group's electron-donating resonance can stabilize the keto form. walisongo.ac.id

The equilibrium constant, Ke/k = [enol]/[keto], quantifies the relative amounts of each tautomer at equilibrium. walisongo.ac.id For many 1,3-dicarbonyl compounds, the enol tautomer is preferred due to the stabilizing effects of the second carbonyl group. libretexts.org

Spectroscopic Probes for Tautomeric Forms (e.g., NMR, IR)

Spectroscopic methods are invaluable for studying tautomeric equilibria. clockss.org Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools for distinguishing between the keto and enol forms of this compound. researchgate.netcdnsciencepub.com

NMR Spectroscopy: Proton (¹H) NMR spectroscopy is widely used to determine the ratio of keto and enol tautomers in a solution. walisongo.ac.id The enolic proton typically appears as a broad signal at a low field (downfield) in the spectrum. cdnsciencepub.com The chemical shifts of the protons in the different tautomeric forms are distinct, allowing for their identification and quantification by integrating the corresponding signals. walisongo.ac.idcdnsciencepub.com For instance, in a related compound, methyl 3,5-dioxohexanoate, the enol form was found to be predominant in solution. cdnsciencepub.com The presence of different tautomers can be confirmed by observing distinct sets of peaks for each isomer in both ¹H and ¹³C NMR spectra. clockss.org

IR Spectroscopy: Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The keto and enol forms of this compound have distinct IR absorption bands. The keto form will show characteristic C=O stretching frequencies for both the ketone and ester carbonyl groups. The enol form, on the other hand, will exhibit a broad O-H stretching band due to the hydroxyl group and a C=C stretching band, in addition to the C=O stretch of the ester. researchgate.net The IR spectrum of a similar β-keto ester, methyl 3,5-dioxohexanoate, showed bands at 3500 cm⁻¹ (broad), 1740 cm⁻¹, and 1595 cm⁻¹, indicative of the enol form. cdnsciencepub.com

Detailed Mechanistic Pathways of Key Reactions

The presence of multiple functional groups in this compound allows it to undergo a variety of chemical transformations.

Nucleophilic Addition Reactions

The carbonyl groups in this compound are electrophilic and susceptible to attack by nucleophiles. smolecule.commasterorganicchemistry.com This reaction, known as nucleophilic addition, is a fundamental process in carbonyl chemistry. masterorganicchemistry.com The addition of a nucleophile to the carbonyl carbon results in the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

The reactivity of the carbonyl groups can be influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as Grignard reagents and organolithium compounds, typically lead to irreversible addition. masterorganicchemistry.com Weaker nucleophiles may participate in reversible addition reactions. libretexts.org In the context of 1,3-dicarbonyl compounds, nucleophilic addition can be a key step in various synthetic transformations, including the formation of nitrogen-containing compounds through Mannich-type reactions. acs.org

Electrophilic Substitution Reactions

The α-hydrogens (hydrogens on the carbon between the two carbonyl groups) of this compound are acidic due to the electron-withdrawing effect of the adjacent carbonyl groups. jove.com Deprotonation of this carbon by a base generates a highly stabilized enolate ion. jove.commasterorganicchemistry.com This enolate is a powerful nucleophile and can react with a wide range of electrophiles in what is known as an electrophilic substitution reaction. masterorganicchemistry.com

A common example is the alkylation of β-keto esters. jove.com The enolate ion can attack an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond at the α-position. jove.commasterorganicchemistry.com This reaction is a cornerstone of the acetoacetic ester synthesis, which allows for the preparation of substituted ketones. jove.com The choice of base is crucial; a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to ensure complete enolate formation. mnstate.edu

Condensation Reactions with Nitrogenous Nucleophiles (e.g., Hydrazines, Aminoazoles)

This compound readily undergoes condensation reactions with nitrogen-containing nucleophiles, such as hydrazines and aminoazoles, to form a variety of heterocyclic compounds. zsmu.edu.ua These reactions typically involve an initial nucleophilic addition of the nitrogen atom to one of the carbonyl groups, followed by a dehydration step. chemguide.co.uk

Reaction with Hydrazines: The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) or its derivatives is a classic and widely used method for the synthesis of pyrazoles, a class of five-membered heterocyclic compounds with significant biological activity. mdpi.comresearchgate.netorganic-chemistry.org For instance, a related compound, methyl 2,4-dioxopentanoate, is converted to 5-methylpyrazole-3-carbohydrazide upon reaction with hydrazine hydrate (B1144303). zsmu.edu.ua The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole (B372694) ring. numberanalytics.comnih.gov

Reaction with Aminoazoles: Similarly, condensation with aminoazoles can lead to the formation of fused heterocyclic systems. For example, 5-aminopyrazoles can react with β-diketones to produce pyrazolo[3,4-b]pyridines. frontiersin.org These reactions often proceed via a multicomponent pathway where the aminoazole, the dicarbonyl compound, and another reactant combine in a one-pot synthesis. nih.gov

Photochemical Reactivity of this compound Esters

The photochemical behavior of 1,3-dicarbonyl compounds, including esters like this compound, is a well-studied area of organic chemistry. researchgate.netmsu.edu Upon absorption of ultraviolet light, these molecules are promoted to an excited state, exhibiting unique reactivity not observed in their ground state. msu.edu This reactivity is largely centered around the enol form, which can undergo cycloaddition reactions with alkenes. researchgate.net

One of the most significant photochemical reactions for 1,3-dicarbonyl compounds is the [2+2] photocycloaddition, often referred to as the de Mayo reaction. researchgate.net This reaction involves the cycloaddition of the enol tautomer of the dicarbonyl compound to an alkene, forming a cyclobutanol (B46151) intermediate. researchgate.net This intermediate can then undergo a retro-aldol reaction to yield a 1,5-dicarbonyl compound. acs.org

For this compound, irradiation in the presence of an alkene would lead to the formation of a cyclobutane (B1203170) ring. The process is initiated by the excitation of the dicarbonyl compound, which then reacts with the alkene to form a 1,4-biradical intermediate that closes to the cyclobutane product. msu.eduscribd.com These [2+2] photocycloaddition reactions are highly valuable for creating strained four-membered rings, a transformation that is difficult to achieve through ground-state chemistry. libretexts.org

The reaction can be performed intermolecularly with a separate alkene or intramolecularly if an alkene moiety is present in the ester chain. msu.eduacs.org The efficiency and outcome of these reactions can be influenced by the use of photosensitizers or through photoinduced electron transfer (PET) processes. acs.orgorganic-chemistry.org For instance, the photoaddition of methyl 2,4-dioxopentanoate to various olefins has been shown to produce cyclobutane derivatives that can be further transformed into other complex molecules. researchgate.netresearchgate.net

The outcomes of photocycloaddition reactions are governed by principles of regioselectivity and diastereoselectivity, which determine the specific isomer of the product formed.

Regioselectivity: In the photocycloaddition of unsymmetrical alkenes to the enol of this compound, the orientation of the addition is crucial. The regioselectivity is influenced by the stability of the potential 1,4-biradical intermediates formed during the reaction. msu.edu For example, in the addition of 2-cyclopentenone to propene, a mixture of regioisomers is often observed. msu.edu The specific regiochemical outcome can also be influenced by the electronic properties of the substituents on the alkene. msu.eduresearchgate.net

Diastereoselectivity: The stereochemical outcome of the reaction, or diastereoselectivity, is also a critical aspect. In many cases, [2+2] photocycloaddition reactions can proceed with a high degree of stereocontrol. acs.orgresearchgate.net For instance, intramolecular photocycloadditions often exhibit high diastereoselectivity, leading to the formation of a specific stereoisomer. researchgate.net The stereoselectivity can be influenced by factors such as the conformation of the starting material and the presence of chiral auxiliaries or catalysts. acs.orgorganic-chemistry.org Research on related systems, like the photocycloaddition of methyl 2,4-dioxopentanoate, has demonstrated that the reaction can proceed with notable regio- and diastereoselectivity, which is critical for the synthesis of complex target molecules like sesquiterpenoids. researchgate.netresearchgate.net

Table 1: Factors Influencing Selectivity in Photoreactions of 2,4-Dioxopentanoate Esters

| Factor | Influence on Regioselectivity | Influence on Diastereoselectivity | Example/Observation |

|---|---|---|---|

| Alkene Substitution | Governed by the stability of the 1,4-biradical intermediate. Electron-donating or -withdrawing groups on the alkene direct the addition. msu.eduresearchgate.net | Can be influenced by steric hindrance between substituents on the alkene and the diketoester. | Addition to 1,1-dimethoxyethene (B1580634) often shows good regioselectivity. msu.edu |

| Intramolecular vs. Intermolecular | Regioselectivity is often more predictable in intramolecular reactions due to conformational constraints. | Intramolecular reactions frequently exhibit higher diastereoselectivity. researchgate.net | Intramolecular photocycloaddition of dienones can lead to a single stereoisomer. researchgate.net |

| Catalysts/Sensitizers | Can alter the reaction pathway (e.g., via electron transfer), thereby changing the regiochemical outcome. acs.org | Chiral catalysts or sensitizers can induce high enantio- and diastereoselectivity. organic-chemistry.org | Use of a chiral phosphoric acid catalyst with thioxanthone moieties induces high enantioselectivity in [2+2] cycloadditions. organic-chemistry.org |

Photoaddition Processes (e.g., [2+2] Photocycloaddition)

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound is also defined by kinetic and thermodynamic parameters, which are significantly affected by the reaction environment.

Solvent Effects: The solvent plays a crucial role in the reactivity of dicarbonyl compounds, primarily by influencing the keto-enol tautomeric equilibrium. masterorganicchemistry.comresearchgate.net this compound exists as an equilibrium mixture of its keto and enol forms. fiveable.meorganicchemistrytutor.com

Polar Solvents: Polar solvents, especially those capable of hydrogen bonding, can stabilize the more polar keto tautomer, shifting the equilibrium in its favor. researchgate.net

Nonpolar Solvents: In nonpolar solvents, the enol form is often favored due to the formation of a stable, intramolecular hydrogen bond, which creates a six-membered ring-like structure. masterorganicchemistry.comresearchgate.net

The reaction rates are also solvent-dependent. For instance, the rate constants of reactions like hydrolysis or Michael additions are significantly affected by the solvent's polarity and its ability to solvate transition states. nih.govrsc.org

Temperature Effects: Temperature influences both reaction kinetics and the position of the keto-enol equilibrium.

Kinetics: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, as described by the Arrhenius equation. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. acs.org

Thermodynamics: The effect of temperature on the keto-enol equilibrium is governed by the enthalpy change (ΔH°) of the tautomerization. If the enolization is endothermic, an increase in temperature will favor the enol form, and vice versa. Thermodynamic studies on similar systems can provide insights into these relationships. acs.orgdeswater.com

Table 2: Influence of Solvent on Keto-Enol Equilibrium of β-Dicarbonyls

| Solvent | Solvent Type | Favored Tautomer | Reason |

|---|---|---|---|

| Water (D₂O) | Polar Protic | Keto | Strong hydrogen bonding with the solvent disrupts the internal hydrogen bond of the enol form. masterorganicchemistry.com |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Keto | Stabilizes the more polar keto form. researchgate.net |

| Carbon Tetrachloride (CCl₄) | Nonpolar | Enol | Favors the intramolecularly hydrogen-bonded enol form. masterorganicchemistry.com |

| Benzene | Nonpolar | Enol | Minimal disruption of the stable intramolecular hydrogen bond in the enol tautomer. researchgate.net |

The pH of the reaction medium has a profound effect on the reactivity of this compound, as it can catalyze reactions and alter the state of the molecule.

Acid Catalysis: In acidic conditions, the carbonyl oxygen can be protonated, which makes the α-carbon more susceptible to nucleophilic attack and facilitates enol formation. libretexts.org Acid-catalyzed hydrolysis of the ester group is also a significant reaction pathway. copernicus.org

Base Catalysis: In basic conditions, the α-protons (located on the carbon between the two carbonyl groups) are acidic and can be removed by a base to form a resonance-stabilized enolate ion. libretexts.org This enolate is a potent nucleophile and is central to many reactions, such as alkylations and aldol (B89426) condensations. The rate of hydrolysis of the ester group is also significantly increased under basic conditions. nih.gov

The keto-enol tautomerism is catalyzed by both acid and base. libretexts.org The rate of interconversion is typically slow in neutral solutions but increases significantly with the addition of acid or base. The specific pH profile of a reaction, often depicted as a log(k) vs. pH plot, can reveal the different catalytic pathways (uncatalyzed, acid-catalyzed, and base-catalyzed) and provide information on the pKa values of the compound. researchgate.netnih.gov For example, studies on similar diketones have shown that the keto-enol equilibrium can shift with pH, with the diketo form being favored in alkaline conditions. researchgate.net

Strategic Applications of Butyl 2,4 Dioxopentanoate in Complex Organic Synthesis

Utilization as a Core Building Block for Heterocyclic Systems

The unique arrangement of carbonyl groups in butyl 2,4-dioxopentanoate makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds. The 1,3-dicarbonyl-like relationship between the C2 and C4 carbonyls is the primary driver for its utility in forming five- and six-membered rings through condensation reactions with binucleophilic reagents.

The synthesis of pyrazoles, a class of five-membered heterocycles with two adjacent nitrogen atoms, is a well-established application of 1,3-dicarbonyl compounds. This compound readily undergoes condensation reactions with hydrazine (B178648) and its derivatives in what is known as the Knorr pyrazole (B372694) synthesis. mdpi.com In this reaction, the two carbonyl groups of the dioxopentanoate react with the two nitrogen atoms of the hydrazine to form the pyrazole ring.

The reaction typically proceeds with high regioselectivity. For instance, the reaction of a β,δ-diketo ester with hydrazine hydrate (B1144303) can yield products like 5-methylpyrazole-3-carbohydrazide. The use of substituted hydrazines allows for the introduction of various functional groups at the N1 position of the pyrazole ring, leading to a wide array of pyrazole derivatives. mdpi.com These derivatives are of significant interest as they form the core structure of many pharmacologically active agents. mdpi.commdpi.com

Table 1: Examples of Pyrazole Synthesis from this compound

| Reactant | Resulting Pyrazole Derivative Core Structure | Significance |

|---|---|---|

| Hydrazine Hydrate | Butyl 5-methyl-1H-pyrazole-3-carboxylate | A foundational pyrazole structure for further functionalization. |

| Phenylhydrazine | Butyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate | Introduces an aryl group, a common substituent in bioactive molecules. mdpi.com |

| Isoniazid (B1672263) | Butyl 5-hydroxy-3-methyl-1-isonicotinoyl-4,5-dihydro-1H-pyrazole-5-carboxylate | Demonstrates the condensation with complex hydrazides to form functionalized pyrazoles. researchgate.net |

| 2-Hydrazinyl-4-(trifluoromethyl)pyrimidine | Butyl 5-methyl-1-(4-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylate | Creates complex derivatives by linking two heterocyclic systems. |

This compound also serves as a key precursor for six-membered heterocyclic systems like pyridines and pyrimidines.

Pyrimidines: The synthesis of pyrimidines can be achieved through reactions analogous to the Biginelli reaction. scholarsresearchlibrary.com This involves the condensation of the β-dicarbonyl moiety of this compound with a compound containing an N-C-N fragment, such as urea (B33335), thiourea, or guanidine (B92328). These reactions can be performed as multicomponent condensations, for example, by reacting the dioxopentanoate with an aldehyde and urea to produce highly substituted dihydropyrimidinones. scholarsresearchlibrary.com Ethyl 2,4-dioxopentanoate is a known synthon for forming pyrimidines.

Pyridines: The construction of the pyridine (B92270) ring can be accomplished via modifications of the Hantzsch pyridine synthesis. This typically involves the condensation of a β-ketoester, an aldehyde, and an ammonia (B1221849) source. The reactivity of this compound allows it to act as the ketoester component in such cyclocondensation reactions to furnish substituted pyridine derivatives.

A significant application of this compound is in the synthesis of fused heterocyclic systems. This is achieved by reacting it with a nucleophile that is itself a heterocycle containing an amino group adjacent to a ring nitrogen, such as an aminoazole.

Pyrrolopyridines: The reaction of ethyl 2,4-dioxopentanoate with 3-amino-5-methyl-2-tert-butylpyrazole in acetic acid has been shown to produce pyrrolo[2,3-b]pyridine carboxylates. This transformation involves an initial condensation followed by an intramolecular cyclization to form the fused bicyclic system.

Pyrazolo[1,5-a]pyrimidines and Triazolo[1,5-a]pyrimidines: These fused systems are readily accessible through the reaction of this compound with aminopyrazoles or aminotriazoles, respectively. The amino group of the azole attacks one of the carbonyls, and the adjacent ring nitrogen attacks the second carbonyl, leading to the formation of the fused pyrimidine (B1678525) ring. frontiersin.org These reactions are often performed as three-component condensations with an aldehyde, which further increases the structural diversity of the products. frontiersin.orgresearchgate.net For example, reacting methyl 2,4-dioxopentanoate with 1H-tetrazol-5-amine and an aldehyde yields tetrazolo[1,5-a]pyrimidines. researchgate.net

Construction of Pyridines and Pyrimidines

Contribution to Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) is a strategy used to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. scispace.comcam.ac.uk this compound is an excellent substrate for DOS due to its multiple, orthogonally reactive functional groups. By carefully choosing reaction partners and conditions, a single precursor can be converted into a wide variety of distinct molecular scaffolds. frontiersin.org

Multicomponent reactions (MCRs) are a cornerstone of DOS because they allow for the rapid assembly of complex molecules in a single step from three or more starting materials. tcichemicals.com this compound is frequently employed as the central component in several MCRs.

A prime example is the three-component reaction between this compound, an aldehyde, and an aminoazole (such as 3-amino-1,2,4-triazole or 5-aminotetrazole). frontiersin.orgresearchgate.net This reaction constructs fused heterocyclic systems like triazolo[1,5-a]pyrimidines in a single, efficient step. The diversity of the final library can be easily expanded by simply varying the aldehyde and aminoazole components, making this a powerful tool for generating large chemical libraries. csic.es

Table 2: Example of a Three-Component Reaction for DOS

| Component 1 | Component 2 (Aldehyde) | Component 3 (Aminoazole) | Resulting Scaffold |

|---|---|---|---|

| This compound | Benzaldehyde | 3-Amino-1,2,4-triazole | Substituted Triazolo[1,5-a]pyrimidine |

| This compound | 4-Chlorobenzaldehyde | 5-Aminotetrazole | Substituted Tetrazolo[1,5-a]pyrimidine researchgate.net |

| This compound | 2-Furaldehyde | 5-Amino-3-methyl-1-phenylpyrazole | Substituted Pyrazolo[3,4-b]pyridine frontiersin.org |

The true power of this compound in DOS lies in its ability to generate vastly different molecular frameworks (scaffolds) by reacting with different types of reagents. This allows chemists to explore disparate regions of chemical space starting from a single, readily available precursor. scispace.comnih.gov

The choice of the binucleophile is the critical factor that directs the synthesis toward a specific heterocyclic core.

Pathway to Pyrazoles: Reaction with hydrazines leads to the formation of a five-membered pyrazole ring. mdpi.com

Pathway to Pyrimidines: Condensation with urea or guanidine yields a six-membered pyrimidine ring. scholarsresearchlibrary.com

Pathway to Fused Azolopyrimidines: Reaction with aminoazoles like aminotriazoles or aminotetrazoles results in fused bicyclic systems such as triazolo[1,5-a]pyrimidines. frontiersin.orgresearchgate.net

Pathway to Pyrrolopyridines: Reaction with specific aminopyrazoles can be directed to form fused pyrrolopyridine structures.

This strategic branching from a common starting material is a hallmark of efficient diversity-oriented synthesis, enabling the creation of libraries with high scaffold diversity, which is crucial for identifying novel bioactive compounds.

Table 3: Summary of Scaffold Diversity from this compound

| Reagent(s) | Reaction Type | Resulting Core Scaffold |

|---|---|---|

| Hydrazine derivatives | Cyclocondensation | Pyrazole |

| Urea/Thiourea + Aldehyde | Multicomponent Reaction (Biginelli-type) | Dihydropyrimidinone / Thione |

| Amino-1,2,4-triazole + Aldehyde | Multicomponent Reaction | Triazolo[1,5-a]pyrimidine |

| 3-Aminopyrazole | Cyclocondensation | Pyrrolopyridine |

Multicomponent Reactions (MCRs) Incorporating the Butyl Dioxopentanoate Scaffold

Role in the Synthesis of Specific Compound Classes

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. Indole (B1671886) and chromone (B188151) scaffolds, in particular, are present in a vast array of biologically active molecules and functional materials. The construction of these ring systems often relies on the condensation reactions of dicarbonyl compounds.

Indole Derivatives

The synthesis of indole derivatives is a well-developed field with numerous named reactions, each with its own specific set of reactants and conditions. These methods include, but are not limited to, the Fischer, Bischler-Möhlau, Madelung, Reissert, Nenitzescu, and Japp-Klingemann syntheses. While these reactions often employ β-ketoesters or related dicarbonyl compounds, a direct and documented role for this compound in these classical methods is not apparent in the current body of literature.

For instance, the Japp-Klingemann reaction utilizes β-keto-esters to form hydrazones, which can then be cyclized to indoles via the Fischer indole synthesis. wikipedia.orgresearchgate.net Theoretically, this compound could serve as the β-keto-ester component in this sequence. Similarly, the Nenitzescu indole synthesis involves the reaction of a benzoquinone with a β-aminocrotonic ester, which can be derived from a β-ketoester. However, specific examples and research findings detailing the use of this compound in these or other established indole syntheses are not currently available.

Chromone Derivatives

Chromones, or 4H-1-benzopyran-4-ones, are another class of heterocyclic compounds with significant biological activity. Their synthesis often involves the cyclization of a phenol (B47542) with a β-ketoester or a related 1,3-dicarbonyl compound. Key methods for chromone synthesis include the Simonis reaction, the Kostanecki-Robinson reaction, and the Baker-Venkataraman rearrangement. wikipedia.orgijrar.orgwikidoc.orgwikipedia.org

The Simonis reaction, for example, involves the condensation of a phenol with a β-ketoester in the presence of a dehydrating agent. ijrar.org The Kostanecki-Robinson and Baker-Venkataraman reactions also utilize precursors that can be derived from β-ketoesters. wikipedia.orgwikipedia.org While the chemical structure of this compound suggests its potential as a substrate in these reactions, specific studies confirming its use and detailing the resulting chromone derivatives are not found in the surveyed literature.

Coordination Chemistry: Ligand Precursor for Metal Complexes

The field of coordination chemistry investigates the formation and properties of metal complexes, which consist of a central metal atom or ion bonded to one or more ligands. libretexts.orguomustansiriyah.edu.iqscribd.com Ligands are typically molecules or ions that donate electrons to the metal center. Compounds containing 1,3-dicarbonyl moieties, such as β-diketones and β-ketoesters, are well-known to act as bidentate ligands, coordinating to metal ions through the two oxygen atoms to form stable chelate rings. rsc.orgpurdue.edu

Advanced Structural and Spectroscopic Characterization of Butyl 2,4 Dioxopentanoate and Its Derivatives

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for butyl 2,4-dioxopentanoate is not widely published, studies on its derivatives provide a clear example of the technique's utility. For instance, the structure of the 4-dimethylaminobenzoylhydrazone ethyl ester of 2,4-dioxopentanoic acid has been established through single-crystal X-ray diffraction. researchgate.net

Such analyses provide exact measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. researchgate.net This is particularly important for flexible molecules and those capable of tautomerism. X-ray studies on derivatives have shown that these molecules can exist in specific forms, such as a pyrazoline ring structure, within the crystal lattice. researchgate.net The data also reveals intermolecular interactions, including hydrogen bonds and π-π stacking, which govern the crystal packing and ensure lattice stability. researchgate.net The application of this technique to derivatives confirms the specific isomeric and tautomeric forms present in the solid phase. researchgate.netresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure of molecules in solution. For this compound, NMR is particularly insightful as it can characterize the dynamic equilibrium between its keto and enol tautomers. researchgate.netnih.govasm.org

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule. In solution, β-keto esters like this compound typically show signals corresponding to the dominant tautomeric form. nih.gov The analysis of chemical shifts, signal multiplicity, and integration in ¹H NMR, along with the chemical shifts in ¹³C NMR, allows for the complete assignment of the molecular skeleton.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the butyl chain—a triplet for the terminal methyl group, a multiplet for the adjacent methylene (B1212753), another multiplet for the next methylene, and a triplet for the methylene group attached to the ester oxygen. The dioxopentanoate moiety would feature singlets for the C5 methyl group and the C3 methylene protons in its keto form.

The ¹³C NMR spectrum complements this by showing characteristic resonances for the carbonyl carbons of the ketone and ester groups, the carbons of the butyl chain, and the carbons of the pentanoate backbone.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Keto Form) in CDCl₃ This table presents expected values based on typical chemical shifts for similar functional groups and structures.

¹H NMR Data| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| CH₃ (Butyl) | ~0.9 | Triplet (t) |

| CH₂ (Butyl) | ~1.4 | Multiplet (m) |

| CH₂ (Butyl) | ~1.6 | Multiplet (m) |

| O-CH₂ (Butyl) | ~4.2 | Triplet (t) |

| CO-CH₂-CO | ~3.5 | Singlet (s) |

¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester, C1) | ~167 |

| C2 (Ketone) | ~199 |

| C3 | ~50 |

| C4 (Ketone) | ~202 |

| C5 | ~30 |

| O-C H₂ (Butyl) | ~66 |

| C H₂ (Butyl) | ~30 |

| C H₂ (Butyl) | ~19 |

| C H₃ (Butyl) | ~13 |

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. cam.ac.ukresearchgate.net For this compound, a COSY spectrum would show cross-peaks connecting the signals of the adjacent methylene groups in the butyl chain, confirming their sequence. cam.ac.uk

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comprinceton.edu It is invaluable for definitively assigning each carbon signal in the ¹³C NMR spectrum by linking it to an already assigned proton signal. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netprinceton.edu This is crucial for determining the three-dimensional conformation of the molecule in solution. For this compound, NOESY could reveal spatial proximity between protons on the butyl chain and the dioxopentanoate backbone, providing insights into the molecule's preferred folding and orientation.

1H and 13C NMR Investigations

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of a molecule's functional groups. horiba.com The resulting spectra serve as a unique "fingerprint" for the compound. scispace.com

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Because the two ketone groups and the ester group have slightly different electronic environments, they are expected to absorb at distinct frequencies. Typically, the ester carbonyl appears at a higher wavenumber (around 1735-1740 cm⁻¹) than the ketone carbonyls (around 1715-1725 cm⁻¹). libretexts.org The spectrum also shows C-H stretching vibrations above 2850 cm⁻¹ and C-O stretching in the fingerprint region (1300-1100 cm⁻¹). libretexts.org

Raman spectroscopy provides similar but complementary information. horiba.com While C=O stretches are visible in both, non-polar bonds often produce stronger signals in Raman spectra. This technique can be particularly useful for analyzing samples in aqueous solutions, as water is a weak Raman scatterer. horiba.com

Table 2: Characteristic Vibrational Frequencies for this compound Data is based on known frequencies for β-keto esters and related dicarbonyl compounds. libretexts.orgkyushu-u.ac.jp

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| C-H (Alkyl) | Stretch | 2850-3000 | Strong |

| C=O (Ester) | Stretch | ~1735 | Medium |

| C=O (Ketone) | Stretch | ~1720 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. nih.gov For this compound (C₉H₁₄O₄), the calculated molecular weight is 186.21 g/mol . thegoodscentscompany.com

In an electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) at m/z = 186. The subsequent fragmentation would likely proceed through several characteristic pathways for esters and ketones:

Loss of the butoxy group: Cleavage of the ester C-O bond would result in a prominent fragment corresponding to [M - OBu]⁺ or [M - 73]⁺.

Loss of a butyl radical: Cleavage of the alkyl C-O bond would yield a fragment at [M - 57]⁺.

McLafferty Rearrangement: The ester could undergo a McLafferty rearrangement, leading to the elimination of butene (C₄H₈) and resulting in a fragment ion at m/z = 130.

Acylium ion formation: Cleavage adjacent to the carbonyl groups can lead to the formation of various acylium ions, such as [CH₃CO]⁺ at m/z = 43.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. rsc.orgmdpi.com

Computational and Theoretical Insights into Butyl 2,4 Dioxopentanoate Chemistry

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. mdpi.com These ab initio or "from first principles" methods solve the electronic Schrödinger equation to predict molecular characteristics without prior experimental data. mdpi.comnih.gov For molecules like butyl 2,4-dioxopentanoate, these studies are crucial for elucidating its electronic distribution and predicting its reactivity in chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. rsc.org Studies on derivatives of 2,4-dioxopentanoic acid have utilized DFT methods, such as B3LYP with a 6-311G(d,p) basis set, to calculate key molecular properties. nih.gov These properties help in understanding the molecule's stability and reactivity. acs.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. bio-conferences.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a smaller gap suggests higher polarizability and greater chemical reactivity. mdpi.comconicet.gov.ar For a derivative of ethyl 2,4-dioxopentanoate, the calculated HOMO-LUMO energy gap was found to be 4.522 eV. conicet.gov.ar

Quantum chemical parameters for various 2,4-dioxopentanoic acid derivatives have been calculated and are summarized in the table below. nih.gov These parameters include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), which further describe the molecule's reactive nature. nih.gov

Interactive Table: Calculated Molecular Properties of 2,4-Dioxopentanoic Acid Derivatives

Data sourced from studies on derivatives of 2,4-dioxopentanoic acid. nih.govconicet.gov.ar

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the three-dimensional charge distribution of a molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. nih.govresearchgate.nettau.ac.il The electron-rich areas, often around oxygen atoms, are susceptible to electrophilic attack, while electron-poor areas are prone to nucleophilic attack. researchgate.net For derivatives of 2,4-dioxopentanoic acid, MEP analysis shows negative potential regions concentrated around the oxygen atoms of the carbonyl groups, indicating these are likely sites for electrophilic interaction. nih.govnih.gov

Computational methods can accurately predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. conicet.gov.arresearchgate.net These predictions are invaluable for confirming molecular structures determined through synthesis and for interpreting experimental data. nih.gov DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. semanticscholar.org Similarly, by calculating the nuclear shielding tensors, one can predict the chemical shifts in ¹H and ¹³C NMR spectra. escientificpublishers.com

For derivatives of ethyl 2,4-dioxopentanoate, studies have shown a good correlation between computationally predicted spectra and experimental results. nih.gov This agreement helps confirm the molecular structure, including its tautomeric form. For instance, NMR spectroscopy data for the free ethyl 2,4-dioxopentanoate indicate that it exists in a keto-enol form. Theoretical calculations can further explore the relative stabilities of these tautomers in different environments. acs.org The ability to predict these spectra is a powerful tool for structural elucidation of complex organic molecules. nih.gov

Density Functional Theory (DFT) Calculations on Molecular Properties (e.g., HOMO/LUMO, Electrostatic Potential)

Molecular Modeling and Docking Studies (focused on chemical interactions)

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are essential for studying dynamic processes and intermolecular interactions that are difficult to observe experimentally.

This compound possesses multiple rotatable single bonds, leading to a high degree of conformational flexibility. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. nih.gov Computational methods, including both molecular mechanics and DFT, are employed to explore the potential energy surface and identify stable, low-energy conformers. mdpi.comrsc.orgchemrxiv.org

A study on N-butyl-N-[2-(diphenylphosphoryl)ethyl]diphenylphosphorylacetamide, a molecule with a butyl group, identified six energetically preferred conformers through DFT calculations. mdpi.com These conformers differed in the orientation of various functional groups, such as the Z- or E-configuration around the amide bond. mdpi.com Similarly, a conformational analysis of a β-keto ester identified three stable conformations, with the lowest energy conformer being the most populated. nih.gov For this compound, a thorough conformational analysis would involve rotating the bonds within the butyl group and the main chain to map out the conformational landscape and determine the global minimum energy structure. Such analyses are crucial as the molecule's conformation can significantly influence its reactivity and how it interacts with other molecules. bio-conferences.org

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are critical in determining the structure of molecular assemblies, including crystals and biological complexes. rsc.orgmasterorganicchemistry.com Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions within a crystal. nih.govmdpi.com

A study on the 4-dimethylaminobenzoylhydrazone derivative of ethyl 2,4-dioxopentanoate used Hirshfeld analysis to investigate the forces stabilizing its crystal lattice. conicet.gov.ar The analysis revealed that the crystal packing is dominated by H···H, O···H/H···O, and C···H/H···C interactions. conicet.gov.ar These non-covalent forces, including O–H···O and C–H···O hydrogen bonds and C–H···π interactions, create a stable three-dimensional structure. conicet.gov.ar Energy framework calculations further indicated that dispersion energy is a significant contributor to the lattice stability. conicet.gov.ar

Interactive Table: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a 2,4-Dioxopentanoic Acid Derivative

Data from a study on 4-dimethylaminobenzoylhydrazone ethyl ester of 2,4-dioxopentanoic acid. conicet.gov.ar

Conformation Analysis and Conformational Landscapes

Mechanistic Predictions via Computational Chemistry

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into transition states and reaction pathways that are often inaccessible through experimental means alone. tau.ac.il By calculating the energies of reactants, intermediates, transition states, and products, chemists can construct a detailed energy profile of a reaction.

For instance, the synthesis of 2,4-dioxopentanoic acid derivatives from 4-acetyl-5-(1-naphthyl)furan-2,3-dione and various nucleophiles has been studied, and a plausible reaction mechanism has been proposed based on the reactants and products. nih.gov Computational modeling of such a reaction would involve locating the transition state structures for each step, confirming the proposed pathway, and calculating the activation energies, which determine the reaction rate.

Furthermore, computational studies on the condensation reaction of ethyl 2,4-dioxopentanoate with isoniazid (B1672263) to form a pyrazole (B372694) derivative have been performed. nih.gov These studies help to understand the stability of different conformers of the product and rationalize why certain forms are observed in the solid state. nih.gov DFT calculations can also be used to predict regioselectivity in reactions, as demonstrated in the bismuth-mediated arylation of diones, where computations highlighted the role of geometry and hydrogen bonding in controlling the reaction's outcome. masterorganicchemistry.com These examples underscore the capability of computational chemistry to predict and explain the outcomes of complex organic reactions involving structures related to this compound.

Transition State Analysis

Transition state analysis is a cornerstone of computational chemistry, providing critical information about the energy barriers and mechanisms of chemical reactions. For a molecule like this compound, which features multiple reactive sites, understanding the transition states is key to predicting its chemical behavior.

Reactions involving β-dicarbonyl compounds, such as this compound, can proceed through various pathways, including alkylation, condensation, and cyclization. mdpi.com Each of these reaction pathways is characterized by a unique transition state, which represents the highest energy point along the reaction coordinate. The structure and energy of this transition state determine the rate and feasibility of the reaction.

For instance, in the context of a base-catalyzed reaction, the initial deprotonation of the α-carbon of this compound would proceed through a transition state where the base is abstracting the proton. Subsequent reactions, such as an aldol (B89426) condensation or a Claisen condensation, would each have their own distinct transition states. Computational methods, particularly density functional theory (DFT), are employed to locate and characterize these transition states. researchgate.net The analysis typically involves calculating the vibrational frequencies of the optimized geometry to confirm that it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

A key area of interest for β-dicarbonyl compounds is their keto-enol tautomerism. The interconversion between the keto and enol forms of this compound proceeds via a transition state that can be modeled computationally. Studies on analogous compounds like 3-phenyl-2,4-pentanedione (B1582117) have shown that this process can occur through a four-membered ring transition state involving an internal proton transfer. orientjchem.org The energy barrier of this transition state dictates the kinetics of the tautomerization.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a transition state analysis of the keto-enol tautomerism of this compound, based on findings for similar molecules. orientjchem.org

| Parameter | Value (Hypothetical) | Method |

| Activation Energy (keto to enol) | 30-35 kcal/mol | DFT (B3LYP/6-31+G(d)) |

| Transition State Geometry | Four-membered ring | DFT Optimization |

| Imaginary Frequency | -1500 cm⁻¹ | DFT Frequency Calculation |

This table showcases how computational analysis provides quantitative data on the energetics and geometry of the transition state, which is crucial for understanding the reaction dynamics.

Reaction Coordinate Mapping

Reaction coordinate mapping, often performed using Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed pathway connecting reactants, transition states, and products. researchgate.net This mapping allows for the visualization of the energy profile of a reaction and the identification of any intermediates that may be formed.

For this compound, mapping the reaction coordinate of its keto-enol tautomerism would illustrate the energetic landscape of this fundamental process. fiveable.me The IRC calculation starts from the transition state geometry and follows the path of steepest descent on the potential energy surface towards both the reactant (keto form) and the product (enol form). orientjchem.org

The resulting energy profile would show the relative stabilities of the keto and enol tautomers, with the keto form generally being more stable for simple β-dicarbonyls in the absence of significant intramolecular hydrogen bonding or conjugation. orientjchem.orgwalisongo.ac.id The map would also clearly depict the activation energies for both the forward (keto to enol) and reverse (enol to keto) reactions.

Computational studies on similar β-dicarbonyl compounds have elucidated the mechanisms of various reactions, including cyclizations and rearrangements. beilstein-journals.orgbeilstein-journals.org For example, a computational study on the reaction of a δ-aryl-β-dicarbonyl compound revealed the step-by-step mechanism of an intramolecular cyclization, identifying the radical intermediates and transition states along the reaction coordinate. beilstein-journals.org

A hypothetical reaction coordinate map for the keto-enol tautomerism of this compound would provide the following key data points, which are presented in the table below.

| Point on Reaction Coordinate | Relative Energy (kcal/mol) | Structure |

| Keto Tautomer | 0.0 | Diketo form |

| Transition State | +32.0 (Hypothetical) | Four-membered proton transfer |

| Enol Tautomer | +5.0 (Hypothetical) | Enol form with intramolecular H-bond |

This mapping provides a comprehensive understanding of the entire reaction pathway, which is essential for controlling reaction outcomes and designing new synthetic methodologies.

Crystal Structure Prediction and Energy Framework Calculations

The solid-state properties of a molecule are dictated by its crystal structure, which is the ordered arrangement of molecules in a crystal lattice. For flexible molecules like this compound, predicting the crystal structure is a significant computational challenge due to the large number of possible conformations and packing arrangements. acs.orgrsc.orgnih.gov

Crystal Structure Prediction (CSP) methods aim to identify the most stable crystal structures (polymorphs) of a molecule based on its chemical diagram. acs.orgucl.ac.uk The process typically involves a global search of the potential energy landscape, followed by the ranking of the generated structures based on their calculated lattice energies. Due to the flexibility of the butyl chain and the rotatable bonds in the dicarbonyl moiety of this compound, a thorough conformational search is a prerequisite for the packing search.

While no specific CSP studies on this compound are publicly available, research on a derivative, the 4-dimethylaminobenzoylhydrazone ethyl ester of 2,4-dioxopentanoic acid, has been reported, including its single-crystal X-ray structure. This provides a valuable reference for the types of intermolecular interactions that can be expected.

Energy Framework Calculations offer a powerful tool for visualizing and quantifying the intermolecular interactions within a crystal lattice. crystalexplorer.netrsc.org This method calculates the interaction energies between pairs of molecules and represents them as a framework of cylinders, where the radius of the cylinder is proportional to the strength of the interaction. researchgate.net The total interaction energy is typically decomposed into electrostatic, dispersion, polarization, and repulsion components. mdpi.com

For the aforementioned derivative of 2,4-dioxopentanoic acid, energy framework calculations revealed a significant contribution from dispersion energy to the crystal packing. rsc.org The analysis of Hirshfeld surfaces further indicated that H···H, H···O/O···H, and H···C/C···H interactions are the most important contributors to the packing. rsc.org

The table below summarizes the kind of data that would be generated from an energy framework analysis of a crystal structure of this compound, based on the findings for its derivative. rsc.orgmdpi.comrasayanjournal.co.in

| Interaction Energy Component | Calculated Value (kJ/mol) (Illustrative) | Contribution to Stability |

| Electrostatic | -100 | Moderate |

| Dispersion | -250 | Dominant |

| Repulsion | +150 | Destabilizing |

| Total Interaction Energy | -200 | Overall Stabilization |

These computational insights are invaluable for understanding the solid-state properties of this compound, such as its melting point, solubility, and mechanical properties, and for guiding the design of crystalline materials with desired characteristics.

Future Directions and Unexplored Avenues in Butyl 2,4 Dioxopentanoate Research

Development of Enantioselective Synthetic Methodologies

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. While no specific enantioselective synthetic methods for butyl 2,4-dioxopentanoate have been detailed in published research, the general reactivity of β-keto esters provides a clear roadmap for future investigations.

Future research should focus on the development of catalytic asymmetric methods to introduce chirality into the this compound scaffold. Drawing inspiration from established protocols for similar substrates, potential strategies could include:

Asymmetric Hydrogenation: The reduction of one of the ketone functionalities to a hydroxyl group can be achieved enantioselectively using chiral metal catalysts, such as those based on ruthenium or rhodium with chiral phosphine (B1218219) ligands.

Chiral Ligand-Mediated Reactions: The use of chiral ligands in conjunction with metal catalysts can direct the stereochemical outcome of various transformations, including aldol (B89426) and Michael reactions involving the enolate of this compound.

Organocatalysis: Chiral amines or phosphoric acids could be employed to catalyze enantioselective additions to the carbonyl groups or reactions at the α-carbon, offering a metal-free alternative for creating stereocenters.

The successful development of such methodologies would provide access to enantiomerically pure building blocks derived from this compound, significantly expanding its utility in the synthesis of complex, stereochemically defined molecules.

Exploration of Organometallic Chemistry and Catalysis

The versatile coordination chemistry of β-dicarbonyl compounds suggests that this compound could serve as a valuable ligand in organometallic chemistry and catalysis. Although specific organometallic complexes of this compound are not prominently reported, its ethyl analogue, ethyl 2,4-dioxovalerate, is known to be a precursor for metal complexes, including those with rhodium.

Future research in this area could explore:

Synthesis of Novel Metal Complexes: The reaction of this compound with a variety of metal precursors (e.g., transition metals like copper, nickel, palladium, and platinum) could lead to the formation of new organometallic complexes with unique structural and electronic properties.

Catalytic Applications: These novel complexes could be screened for catalytic activity in a range of organic transformations. For example, complexes of this compound could potentially catalyze cross-coupling reactions, hydrogenations, or oxidations. The butyl ester group, being more lipophilic than the ethyl or methyl group, might offer advantages in terms of solubility and catalyst stability in certain reaction media.

Mechanistic Studies: Detailed mechanistic investigations of the formation and reactivity of these organometallic complexes would provide fundamental insights into their catalytic cycles and help in the rational design of more efficient catalysts.

The exploration of the organometallic chemistry of this compound holds the promise of discovering new catalysts with tailored properties for a variety of synthetic applications.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes, optimization of reaction conditions, and even the discovery of new synthetic pathways. arocjournal.comnih.govcmu.eduarxiv.org While no specific AI/ML models have been trained on reactions involving this compound due to the scarcity of specific data, this represents a significant future opportunity.

Key areas for integration of AI and ML include:

Predictive Modeling: As experimental data on the reactivity of this compound becomes available, it can be used to train ML models. These models could predict the products and yields of its reactions under various conditions, saving significant time and resources in the laboratory.

Retrosynthetic Analysis: AI-powered retrosynthesis tools could be developed or adapted to include reactions of this compound, suggesting efficient synthetic routes to target molecules that incorporate this building block.

Discovery of Novel Reactivity: By analyzing vast datasets of chemical reactions, ML algorithms may identify non-obvious correlations and predict unprecedented reactivity patterns for this compound, guiding chemists toward the discovery of new transformations.

A synergistic approach, where high-throughput experimentation generates data for this compound reactions and ML models learn from this data to guide further experiments, could dramatically accelerate the exploration of its chemical space.

New Applications in Advanced Materials Science (e.g., Polymer Chemistry, Self-Assembly)

The functional groups present in this compound make it an intriguing candidate for applications in materials science, an area that remains largely unexplored for this specific compound.

Future research could focus on:

Polymer Chemistry: The dicarbonyl functionality of this compound could be utilized in polymerization reactions. For instance, it could serve as a monomer or a cross-linking agent in the synthesis of polyesters or other condensation polymers. The butyl group could influence the physical properties of the resulting polymers, such as their glass transition temperature and solubility. General procedures for the synthesis of polymers often involve the reaction of functionalized monomers under specific conditions. illinois.edu

Self-Assembly: The ability of molecules to spontaneously organize into well-defined structures is a key principle in creating advanced materials. The combination of polar carbonyl groups and a nonpolar butyl chain in this compound could facilitate its self-assembly into interesting supramolecular architectures, such as micelles or liquid crystals, in appropriate solvents. These self-assembled structures could have applications in drug delivery or nanotechnology.

Surface Modification: The reactivity of the carbonyl groups could be exploited to graft this compound onto the surfaces of materials, thereby modifying their properties, such as hydrophobicity or reactivity.

Investigating the role of this compound in these areas of materials science could lead to the development of new materials with novel and useful properties.

Mechanistic Studies of Unconventional Reactivity

While the typical reactions of β-keto esters are well-established, there is always the potential for discovering unconventional reactivity under specific conditions or with particular reagents. Mechanistic studies are crucial for understanding and harnessing such novel transformations.

For this compound, future mechanistic studies could investigate:

Photochemical Reactions: The photoaddition reactions of methyl 2,4-dioxopentanoate have been studied, leading to the formation of complex cyclic products. kyushu-u.ac.jp Similar investigations with this compound could reveal interesting and potentially useful photochemical transformations.

Reactions with Hypervalent Iodine Reagents: These reagents are known to mediate unique oxidative cyclizations and rearrangements of β-dicarbonyl compounds. Studying their reactions with this compound could lead to the discovery of new synthetic methodologies.

Electrochemical Reactions: The application of electrochemistry to organic synthesis is a rapidly growing field. Investigating the electrochemical oxidation or reduction of this compound could unveil novel reaction pathways that are not accessible through traditional chemical methods.

Computational Studies: Density Functional Theory (DFT) and other computational methods can be employed to model the reaction pathways of this compound, providing insights into transition states, intermediates, and the factors that control reactivity and selectivity. Such studies can be particularly valuable in understanding and predicting unconventional reactivity.

By probing the frontiers of its reactivity, researchers can unlock the full synthetic potential of this compound and expand the toolkit of modern organic chemistry.

Q & A

Q. What are the established synthesis methods for butyl 2,4-dioxopentanoate, and how can reaction conditions be optimized?

this compound can be synthesized via condensation reactions, similar to its ethyl analog. For example, ethyl 2,4-dioxopentanoate is synthesized by reacting amines with diketones under acidic or basic catalysis. A methodological approach involves using tert-butyl pyrazol-amine and diketone esters in ethanol, followed by purification via column chromatography. Reaction optimization includes adjusting stoichiometry, temperature (e.g., reflux at 80–100°C), and catalysts (e.g., p-toluenesulfonic acid) to enhance yield. Nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are critical for validating purity and structure .

Q. How can researchers characterize the physical and chemical properties of this compound?

Key properties include molecular weight (C₉H₁₄O₄, ~186.2 g/mol), density (~1.125 g/cm³), and solubility in ethanol and ether, as inferred from analogs like ethyl 2,4-dioxopentanoate. Experimental determination involves:

- Density : Pycnometry or digital densitometers.

- Solubility : Phase equilibria studies in polar/non-polar solvents.

- Stability : Thermogravimetric analysis (TGA) to assess decomposition under varying temperatures. The compound is prone to instability in liquid form, necessitating storage at low temperatures (e.g., –20°C) under inert atmospheres .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- ¹H/¹³C NMR : Identifies functional groups (e.g., ester carbonyls at ~170–175 ppm) and alkyl chain environments.

- LC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z ~187) and fragmentation patterns.